2-(1H-imidazol-1-yl)benzonitrile
Overview
Description
2-(1H-imidazol-1-yl)benzonitrile is a heterocyclic aromatic compound that contains both an imidazole ring and a benzonitrile group. The compound is known for its diverse applications in various fields, including medicinal chemistry, organic synthesis, and material science. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in the synthesis of more complex molecules.
Mechanism of Action
Target of Action
It is known that imidazole-containing compounds, such as 2-(1h-imidazol-1-yl)benzonitrile, have a broad range of chemical and biological properties .
Mode of Action
Imidazole derivatives have been shown to interact with their targets in various ways, leading to a range of biological effects .
Biochemical Pathways
Imidazole derivatives have been shown to interfere with various biochemical pathways, leading to a range of downstream effects .
Pharmacokinetics
The compound’s molecular weight is 16919 , which suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well absorbed .
Result of Action
Imidazole derivatives have been shown to have a range of effects at the molecular and cellular level .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be handled in a well-ventilated place, and contact with skin and eyes should be avoided . Dust formation should also be avoided, and the compound should be used only outdoors or in a well-ventilated area .
Biochemical Analysis
Biochemical Properties
2-(1H-imidazol-1-yl)benzonitrile plays a significant role in biochemical reactions, particularly as an inhibitor of cytochrome P450 enzymes . Cytochrome P450 enzymes are crucial for the metabolism of various substrates, including drugs and endogenous compounds. By inhibiting these enzymes, this compound can alter the metabolic pathways and affect the conversion of substrates to products. This interaction is essential for understanding the compound’s potential therapeutic applications and its impact on metabolic processes.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to cause centrilobular necrosis in rat liver cells . Additionally, it influences cell signaling pathways by modulating the activity of cytochrome P450 enzymes, which can lead to changes in gene expression and cellular metabolism. The compound’s impact on cell function includes alterations in the detoxification processes and the metabolism of xenobiotics.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with cytochrome P450 enzymes . This binding inhibits the enzyme’s activity, preventing the hydration reaction necessary for the conversion of substrates. The inhibition of cytochrome P450 enzymes can lead to changes in gene expression, as the cell attempts to compensate for the reduced enzyme activity. This mechanism of action is critical for understanding the compound’s potential therapeutic and toxicological effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxic effects, while higher doses can lead to significant toxicity, including centrilobular necrosis in the liver . Threshold effects have been observed, where a specific dosage level results in a marked increase in adverse effects. Understanding the dosage effects is crucial for determining the compound’s safety and therapeutic potential.
Metabolic Pathways
This compound is involved in metabolic pathways that include the inhibition of cytochrome P450 enzymes . This inhibition affects the metabolic flux and the levels of various metabolites. The compound’s interaction with these enzymes can lead to altered metabolic pathways, impacting the overall metabolic balance within the cell.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-imidazol-1-yl)benzonitrile typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-bromobenzonitrile with imidazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the imidazole ring .
Another method involves the use of palladium-catalyzed cross-coupling reactions. For instance, 2-bromobenzonitrile can be coupled with imidazole using a palladium catalyst and a suitable ligand under an inert atmosphere. This method provides a high yield of the desired product and is widely used in industrial settings .
Industrial Production Methods
In industrial production, the synthesis of this compound is often scaled up using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and ensures consistent product quality. The use of automated systems also reduces the risk of human error and increases the overall efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(1H-imidazol-1-yl)benzonitrile undergoes various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in tetrahydrofuran at reflux temperature.
Substitution: Sodium azide in dimethyl sulfoxide at elevated temperatures.
Major Products Formed
Oxidation: Formation of 2-(1H-imidazol-1-yl)benzoic acid.
Reduction: Formation of 2-(1H-imidazol-1-yl)benzylamine.
Substitution: Formation of 2-(1H-imidazol-1-yl)benzyl azide.
Scientific Research Applications
2-(1H-imidazol-1-yl)benzonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-imidazol-2-yl)benzonitrile
- 2-(1H-imidazol-4-yl)benzonitrile
- 2-(1H-imidazol-5-yl)benzonitrile
Uniqueness
2-(1H-imidazol-1-yl)benzonitrile is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly suitable for certain applications, such as enzyme inhibition, where precise molecular interactions are crucial. Compared to its analogs, this compound often exhibits higher potency and selectivity in biological assays .
Properties
IUPAC Name |
2-imidazol-1-ylbenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3/c11-7-9-3-1-2-4-10(9)13-6-5-12-8-13/h1-6,8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNKBJOSIVSQUBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)N2C=CN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20948213 | |
Record name | 2-(1H-Imidazol-1-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20948213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25373-49-3 | |
Record name | Benzonitrile, o-imidazol-1-yl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025373493 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(1H-Imidazol-1-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20948213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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